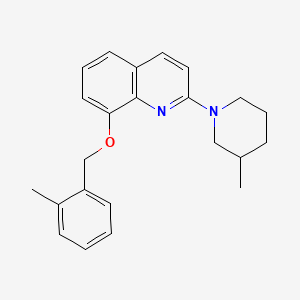

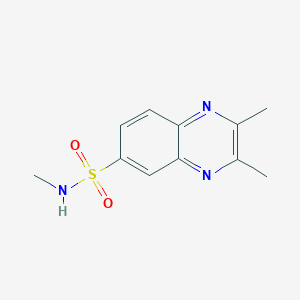

8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as MBPQ and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Structures

- Novel Ru(II) complexes were synthesized with bidentate ligands derived from quinoline-2-carboxylic acid. These complexes demonstrated catalytic efficiency in the oxidation of benzyl alcohol to benzaldehyde, with the best results obtained using one specific complex, highlighting their potential as catalysts in chemical reactions (Dayan, Tercan & Özdemir, 2016).

Reactivity and Coordination

- The reactivity of a bifunctional ambiphilic molecule related to quinoline was studied, revealing rapid hydrolysis compared to other triorganoboranes. It demonstrated unique interactions with water, leading to the formation of specific compounds, and coordinated with metals like Cu(I), Ag(I), and Pd(II), forming complexes with distinct geometries and bonding, suggesting its potential in creating complex molecular structures (Son, Pudenz & Hoefelmeyer, 2010).

Functionalized Quinolines Synthesis

- A base-promoted, regioselective synthesis method for highly functionalized quinolines was developed. This method is notable for its tolerance of a wide variety of functional groups and its application to various substrates, demonstrating versatility in synthesizing complex quinoline derivatives (Saunthwal, Patel & Verma, 2016).

Chemical Behavior and Applications

Chemical Reactivity and Applications

- The study explored the synthesis of α-aminonitrile derivatives with a quinoline subunit, presenting novel synthetic pathways and the potential for diverse chemical applications. X-ray structures were provided for some compounds, aiding in understanding their molecular structure and potential reactivity (Ladraa, Berrée & Bouraiou et al., 2013).

- Novel quinoline analogs were synthesized, showcasing the versatility of quinoline derivatives in forming complex structures with potential applications in various chemical contexts (Csomós, Fodor & Bernáth et al., 2008).

Antioxidant and Antibacterial Properties

- The study synthesized coumarin-fused quinolines and tested their antioxidant properties. These compounds showed promise in trapping radicals and inhibiting DNA oxidation, indicating their potential therapeutic applications (Xi & Liu, 2015).

- Several quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. This highlights the potential of quinoline derivatives in developing new antibacterial agents (Singh, Kumar & Kumar et al., 2010).

properties

IUPAC Name |

8-[(2-methylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17-7-6-14-25(15-17)22-13-12-19-10-5-11-21(23(19)24-22)26-16-20-9-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPLAJNNCYFPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)

![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)

![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)